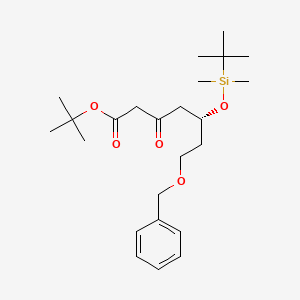

tert-butyl (R)-7-(benzyloxy)-5-((tert-butyldimethylsilyl)oxy)-3-oxoheptanoate

CAS No.:

Cat. No.: VC15893751

Molecular Formula: C24H40O5Si

Molecular Weight: 436.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H40O5Si |

|---|---|

| Molecular Weight | 436.7 g/mol |

| IUPAC Name | tert-butyl (5R)-5-[tert-butyl(dimethyl)silyl]oxy-3-oxo-7-phenylmethoxyheptanoate |

| Standard InChI | InChI=1S/C24H40O5Si/c1-23(2,3)28-22(26)17-20(25)16-21(29-30(7,8)24(4,5)6)14-15-27-18-19-12-10-9-11-13-19/h9-13,21H,14-18H2,1-8H3/t21-/m1/s1 |

| Standard InChI Key | LXNWZYBAIGHXKT-OAQYLSRUSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)CC(=O)C[C@@H](CCOCC1=CC=CC=C1)O[Si](C)(C)C(C)(C)C |

| Canonical SMILES | CC(C)(C)OC(=O)CC(=O)CC(CCOCC1=CC=CC=C1)O[Si](C)(C)C(C)(C)C |

Introduction

tert-Butyl (R)-7-(benzyloxy)-5-((tert-butyldimethylsilyl)oxy)-3-oxoheptanoate is a complex organic compound belonging to the class of esters. It is characterized by the presence of multiple functional groups, including a benzyloxy group and a tert-butyldimethylsilyl group, which contribute to its unique structural features and reactivity. This compound is significant in organic synthesis and medicinal chemistry due to its potential applications in various fields.

Synthesis Methods

The synthesis of tert-butyl (R)-7-(benzyloxy)-5-((tert-butyldimethylsilyl)oxy)-3-oxoheptanoate typically involves several key steps, including the use of protecting groups to ensure selectivity during reactions. Starting materials such as benzylic alcohols, silyl ethers, and fatty acids are commonly used.

Synthesis Steps:

-

Protection of Hydroxyl Groups: The hydroxyl group is protected using tert-butyldimethylsilyl chloride to form the silyl ether.

-

Introduction of Benzyloxy Group: The benzyloxy group is introduced through a Williamson ether synthesis or similar method.

-

Formation of the 3-Oxoheptanoate Structure: This involves the formation of the ester linkage and the introduction of the carbonyl group.

Applications and Potential Uses

tert-Butyl (R)-7-(benzyloxy)-5-((tert-butyldimethylsilyl)oxy)-3-oxoheptanoate has potential applications in various fields, including medicinal chemistry and organic synthesis. Its unique structure makes it a valuable intermediate for the synthesis of complex molecules, which could have therapeutic uses.

Potential Applications:

-

Medicinal Chemistry: As an intermediate in the synthesis of pharmaceutical compounds.

-

Organic Synthesis: Useful for constructing complex molecules due to its reactive functional groups.

Chemical Reactivity and Stability

The compound's reactivity is attributed to its functional groups. It can participate in various chemical reactions, including hydrolysis, oxidation, and substitution reactions. The presence of the tert-butyldimethylsilyl group provides stability under acidic conditions, which is beneficial during synthesis.

Stability Features:

-

Acidic Conditions: Stable due to the tert-butyldimethylsilyl group.

-

Reactivity: Participates in reactions such as hydrolysis and oxidation.

Analytical Techniques for Characterization

The characterization of tert-butyl (R)-7-(benzyloxy)-5-((tert-butyldimethylsilyl)oxy)-3-oxoheptanoate involves various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for structural confirmation.

-

Column Chromatography: Employed for purification.

-

Differential Scanning Calorimetry (DSC): Assesses thermal stability.

| Technique | Purpose |

|---|---|

| NMR Spectroscopy | Structural confirmation |

| Column Chromatography | Purification |

| DSC | Thermal stability assessment |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume